molecular formula C11H17NO B13296359 4-(Butan-2-yloxy)-3-methylaniline

4-(Butan-2-yloxy)-3-methylaniline

Cat. No.: B13296359
M. Wt: 179.26 g/mol
InChI Key: CHOTWILILQVKLU-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-3-methylaniline is an aromatic amine derivative characterized by a 3-methylaniline core substituted with a butan-2-yloxy group at the 4-position.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-butan-2-yloxy-3-methylaniline

InChI

InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9H,4,12H2,1-3H3

InChI Key

CHOTWILILQVKLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-3-methylaniline typically involves the reaction of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:

    Reactants: 3-methylaniline and butan-2-ol

    Catalyst: Acidic ion-exchange resin

    Temperature: 70-90°C

    Pressure: Atmospheric or slightly elevated

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) in sulfuric acid, and halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Butan-2-yloxy)-3-methylaniline with structurally related 3-methylaniline derivatives, highlighting key chemical properties, biological activities, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Biological Activity (MIC/TC50) Applications Safety Notes References
4-(3-Chlorophenoxy)-3-methylaniline 3-Cl, 4-phenoxy C₁₃H₁₂ClNO 233.70 g/mol Not reported Intermediate for antitubercular agents Mutagenic (handle with PPE)
4-(Benzyloxy)-3-methylaniline hydrochloride 4-benzyloxy C₁₄H₁₆ClNO 265.74 g/mol Not reported Pharmaceutical intermediate Industrial-grade handling required
4-(2-Methoxyethoxy)-3-methylaniline HCl 4-(2-methoxyethoxy) C₁₀H₁₆ClNO₂ 233.69 g/mol Discontinued (purity ≥95%) Research applications No specific hazards listed
4-(4-Boc-piperazin-1-yl)-3-methylaniline 4-Boc-piperazine C₁₇H₂₅N₃O₂ 303.40 g/mol Not reported Drug discovery (kinase inhibitors) Requires cold storage (-20°C)
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 4-F, imidazo-pyridine C₂₄H₂₂F₂N₃O 409.45 g/mol MIC: 0.03 µM (Mtb) Antitubercular agent (targets cytochrome bcc1 oxidase) Low toxicity, high selectivity
4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzimidazol-1-yl)propyl)-3-methylaniline 4-Br, benzimidazole C₂₁H₂₅BrN₂ 409.34 g/mol MIC: 0.004 µM (Mtb) Antitubercular agent (ATP synthesis inhibitor) High selectivity (SI >100)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Halogenated Derivatives (e.g., 4-chloro, 4-bromo): Enhance binding to mycobacterial targets (e.g., cytochrome bcc1 oxidase) due to increased electron-withdrawing effects and hydrophobic interactions .
  • Ether Linkages (e.g., benzyloxy, methoxyethoxy): Improve solubility in polar solvents but may reduce metabolic stability compared to alkyloxy groups (e.g., butan-2-yloxy) .

Biological Activity Trends :

  • Imidazo[1,2-a]pyridine and benzimidazole derivatives exhibit superior antitubercular potency (MIC <0.1 µM) compared to simpler aryloxy analogs, likely due to enhanced target engagement and membrane permeability .
  • Hydrochloride salts (e.g., 4-(benzyloxy)-3-methylaniline HCl) are preferred in pharmaceutical formulations for improved crystallinity and stability .

Safety and Handling :

  • Chlorinated derivatives (e.g., 4-benzyloxy-3-chloroaniline) require stringent PPE due to mutagenicity risks .
  • Compounds with bulky substituents (e.g., Boc-piperazine) often necessitate cold storage to prevent decomposition .

Biological Activity

4-(Butan-2-yloxy)-3-methylaniline, an aniline derivative, has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics:

  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight: 179.26 g/mol
  • IUPAC Name: 4-butan-2-yloxy-3-methylaniline
  • Canonical SMILES: CCC(C)OC1=C(C=C(C=C1)N)C

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methylaniline with butan-2-ol under acidic conditions. The following methods are commonly employed:

Laboratory Synthesis

  • Reactants: 3-methylaniline and butan-2-ol
  • Catalyst: Sulfuric acid or hydrochloric acid
  • Temperature Range: 60-80°C
  • Solvent: Toluene or ethanol

Industrial Production

In industrial settings, continuous flow reactors are utilized for better control and higher yields:

  • Catalyst: Acidic ion-exchange resin
  • Temperature Range: 70-90°C
  • Pressure: Atmospheric or slightly elevated

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies suggest that this compound may have significant antimicrobial effects against a range of pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary investigations have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:

  • Molecular Targets: Enzymes and receptors involved in signaling pathways.
  • Biochemical Pathways Affected:
    • Signal transduction pathways that regulate cell growth.
    • Metabolic pathways that are crucial for cellular energy production.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure TypeUnique Features
4-(Butan-2-yloxy)-2-methylanilineAniline derivativeSubstituted at the ortho position
4-(Butan-2-yloxy)-3-ethylanilineAniline derivativeEthyl group instead of methyl at the meta position
4-(Butan-2-yloxy)-3-chloroanilineAniline derivativeChlorine substituent at the meta position

The specific substitution pattern in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in drug development .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .

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